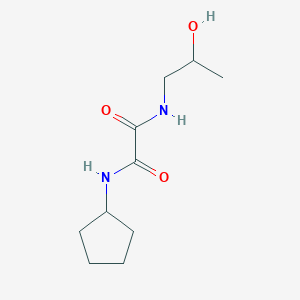

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide

Description

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide is an oxalamide derivative designed as a nucleating agent to enhance the crystallization kinetics of biodegradable polymers such as polyhydroxybutyrate (PHB). Its molecular architecture comprises a rigid oxalamide core capable of forming hydrogen-bonded β-sheet structures, flanked by flexible segments (cyclopentyl and 2-hydroxypropyl groups) that improve miscibility with the polymer melt . This compound operates via a self-assembly mechanism: upon cooling, it phase-separates from the polymer melt, reducing the nucleation barrier and promoting heterogeneous crystallization. Key properties include:

- Thermal Behavior: Exhibits distinct phase transitions during heating/cooling cycles, including hydrogen bond dissociation (~59°C) and structural reorganization (~147°C) prior to melting (~203°C) .

- Nucleation Efficiency: Significantly reduces the crystallization half-time ($t_{0.5}$) of PHB by up to 50% at 0.5 wt% loading, even at industrial cooling rates (~60°C/min) .

Properties

IUPAC Name |

N'-cyclopentyl-N-(2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)6-11-9(14)10(15)12-8-4-2-3-5-8/h7-8,13H,2-6H2,1H3,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZYWRCVNPOTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form N1-cyclopentyl oxalamide, followed by the reaction with 2-hydroxypropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Oxalamide Family

a) Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate)

- Structure : Features longer flexible spacers (C6) and ethyl ester end-groups.

- Performance : Lower nucleation efficiency due to poor miscibility with PHB. Requires slow cooling rates (~10°C/min) for effective crystallization, limiting industrial applicability .

- Thermal Transitions : Broader melting range (192.9°C) and less defined phase separation compared to N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide .

b) Compound 2 (PHB-Mimetic Oxalamide)

- Structure : Modified with PHB-like hydroxyalkyl end-groups and shorter spacers (C4).

- Performance : Superior miscibility and nucleation efficiency, achieving $t_{0.5}$ values of <5 minutes at 115°C for PHB. Tailored phase separation occurs closer to PHB’s equilibrium melting temperature, enabling rapid crystallization under high cooling rates .

- Thermal Stability : Higher melting temperature (210°C) ensures stability during processing .

c) Aromatic End-Group Oxalamides

- Structure : Contains rigid aromatic termini (e.g., phenyl groups).

- Performance : Effective for polylactic acid (PLA) but ineffective for PHB due to incompatibility with the aliphatic polymer matrix .

Traditional Nucleating Agents

a) Boron Nitride (BN)

- Efficiency : High nucleation density but requires slow cooling (~10°C/min) and suffers from dispersion challenges in PHB .

- Drawbacks: Inorganic nature limits miscibility and biodegradability .

b) Cyanuric Acid and Uracil

- Efficiency : Moderate nucleation activity at 1–2 wt% loading but prone to agglomeration, reducing reproducibility .

- Thermal Limits : Decompose near PHB’s processing temperatures (~190°C) .

c) Talc and Cellulose Nanowhiskers

- Efficiency : Low nucleation density; primarily alter optical properties rather than crystallization kinetics .

Performance Metrics Comparison

| Compound | Loading (wt%) | $t_{0.5}$ (min) | Optimal Cooling Rate (°C/min) | Melting Temp (°C) | Miscibility with PHB |

|---|---|---|---|---|---|

| This compound | 0.5 | 2.5 | 60 | 203 | High |

| Compound 2 | 0.5 | 4.8 | 60 | 210 | Very High |

| Boron Nitride | 1.0 | 15.0 | 10 | N/A | Low |

| Cyanuric Acid | 2.0 | 20.0 | 10 | 330 (decomp.) | Moderate |

Key Research Findings

Molecular Design : Shorter spacers and polymer-mimetic end-groups (as in this compound) optimize both melt miscibility and phase separation timing, critical for industrial processing .

Hydrogen Bonding : The oxalamide core’s β-sheet formation is essential for self-assembly, but excessive rigidity (e.g., aromatic end-groups) hinders dissolution in PHB .

Thermal Transitions : Compounds with well-defined phase transitions below the polymer’s melting temperature (e.g., 59°C and 147°C) exhibit higher nucleation efficiency due to controlled crystal growth .

Biological Activity

N1-Cyclopentyl-N2-(2-hydroxypropyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its oxalamide backbone, which is essential for its biological interactions. The synthesis typically involves several steps:

- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the Cyclopentyl Group : A nucleophilic substitution reaction introduces the cyclopentyl moiety.

- Attachment of the Hydroxypropyl Group : This step involves the incorporation of a hydroxypropyl group through a coupling reaction.

The final product is purified using standard organic chemistry techniques to ensure high purity for biological testing .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms at play .

Enzyme Interactions

Research indicates that this compound can interact with several key enzymes, potentially affecting metabolic pathways. For example, it may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism . Such interactions suggest its utility in drug development and therapeutic applications.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory properties of this compound in a murine model. The compound was administered to mice subjected to induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic benefits in inflammatory diseases.

Case Study 2: Anticancer Potential

Another study focused on the anticancer activity of this compound against various cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation in vitro, particularly in breast and colon cancer cells. These findings warrant further investigation into its mechanism and potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N1-Cyclopentyl-N2-(furan-2-yl)oxalamide | Moderate anti-inflammatory | Contains furan ring |

| N1-Cyclopentyl-N2-(dimethylamino)oxalamide | Anticancer properties | Dimethylamino group enhances solubility |

| This compound | Potential anti-inflammatory and anticancer | Hydroxypropyl group may enhance bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.